4-Fluorobenzylphosphonic acid
Overview
Description
4-Fluorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H8FO3P It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further bonded to a phosphonic acid group
Mechanism of Action
Target of Action
4-Fluorobenzylphosphonic acid is primarily used to chemically modify transparent conducting oxides . Its primary targets are the surface of these oxides, where it interacts to tune the effective surface work function .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . It forms a monolayer on the surface of the oxides, altering their properties. This interaction results in changes to the surface work function and surface energy .
Biochemical Pathways
For instance, they can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its bioavailability is likely influenced by its chemical properties, including its solid form and its melting point of 176-180°c .
Result of Action
The primary result of this compound’s action is the modification of the surface properties of transparent conducting oxides . This modification can control the surface energy and wettability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of self-assembly can be affected by factors such as temperature, pH, and the presence of other chemical species . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Fluorobenzylphosphonic acid are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzylphosphonic acid can be synthesized from 4-fluorobenzyl bromide through a reaction with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed for oxidation reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives with altered oxidation states.
Scientific Research Applications
4-Fluorobenzylphosphonic acid has several applications in scientific research:
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
- 4-Aminobenzylphosphonic acid
- 2,3,4,5,6-Pentafluorobenzylphosphonic acid
- Phenylphosphonic acid
Comparison: 4-Fluorobenzylphosphonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can enhance the compound’s stability and reactivity, making it particularly useful in applications requiring precise control over surface properties and molecular interactions .
Properties
IUPAC Name |
(4-fluorophenyl)methylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKKXTWNWQHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565540 | |
Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-14-8 | |
Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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